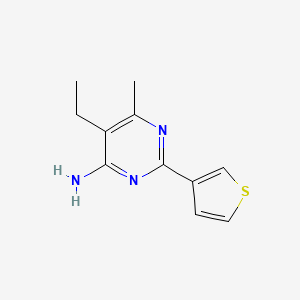
5-Ethyl-6-methyl-2-(thiophen-3-yl)pyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Ethyl-6-methyl-2-(thiophen-3-yl)pyrimidin-4-amine: is a heterocyclic compound that features a pyrimidine ring substituted with ethyl, methyl, and thiophene groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethyl-6-methyl-2-(thiophen-3-yl)pyrimidin-4-amine typically involves the condensation of appropriate precursors. One common method involves the reaction of 3-thiophenecarboxaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form the intermediate, which is then cyclized to yield the desired pyrimidine derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions:
Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry:
- Used as a building block in the synthesis of more complex heterocyclic compounds.
- Employed in the development of new catalysts and ligands for organic reactions.
Biology:
- Investigated for its potential as an antimicrobial agent due to the presence of the thiophene ring.
- Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine:
- Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
- Evaluated for its anti-inflammatory and anticancer properties.
Industry:
- Utilized in the production of advanced materials such as organic semiconductors and light-emitting diodes (OLEDs).
- Applied in the development of corrosion inhibitors and other specialty chemicals.
作用機序
The mechanism of action of 5-Ethyl-6-methyl-2-(thiophen-3-yl)pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the pyrimidine ring can form hydrogen bonds with active site residues, leading to inhibition or activation of the target.
類似化合物との比較
5-Ethyl-6-methyl-2-(furan-3-yl)pyrimidin-4-amine: Similar structure but with a furan ring instead of thiophene.
5-Ethyl-6-methyl-2-(pyridin-3-yl)pyrimidin-4-amine: Contains a pyridine ring instead of thiophene.
5-Ethyl-6-methyl-2-(benzothiophen-3-yl)pyrimidin-4-amine: Features a benzothiophene ring, adding an additional aromatic ring to the structure.
Uniqueness: The presence of the thiophene ring in 5-Ethyl-6-methyl-2-(thiophen-3-yl)pyrimidin-4-amine imparts unique electronic properties, making it particularly useful in applications requiring specific electronic interactions. Additionally, the combination of ethyl and methyl groups on the pyrimidine ring can influence the compound’s solubility and reactivity, distinguishing it from its analogs.
特性
分子式 |
C11H13N3S |
|---|---|
分子量 |
219.31 g/mol |
IUPAC名 |
5-ethyl-6-methyl-2-thiophen-3-ylpyrimidin-4-amine |
InChI |
InChI=1S/C11H13N3S/c1-3-9-7(2)13-11(14-10(9)12)8-4-5-15-6-8/h4-6H,3H2,1-2H3,(H2,12,13,14) |
InChIキー |
AHBHDBRKUXIBCV-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(N=C(N=C1N)C2=CSC=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[5-(4-fluorophenyl)-10-morpholin-4-yl-1,5,8,11-tetrazatricyclo[7.4.0.02,7]trideca-2(7),8,10,12-tetraen-12-yl]pyrimidin-2-amine](/img/structure/B13339005.png)
![(S)-2-((Benzyloxy)carbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B13339007.png)
![3-(L-Prolyl)-6-ethoxy-3-azabicyclo[3.1.1]heptane](/img/structure/B13339010.png)



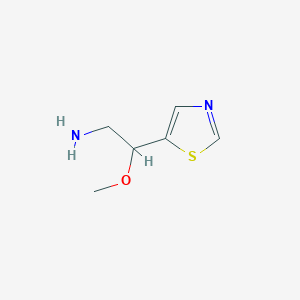
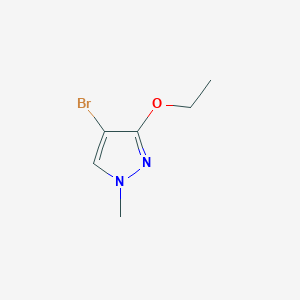

![2-[Methyl(thiolan-3-yl)amino]benzoic acid](/img/structure/B13339060.png)
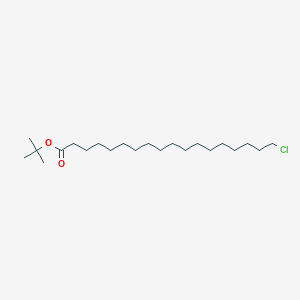
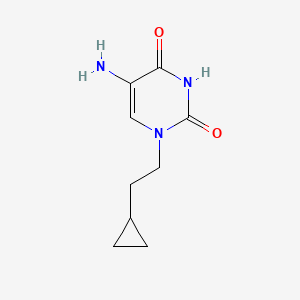
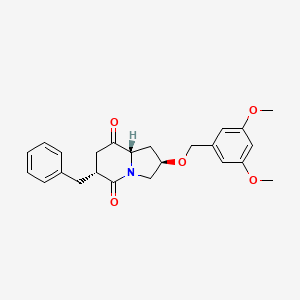
![2-(Bicyclo[1.1.1]pentan-1-yl)-1H-imidazole](/img/structure/B13339085.png)
